

# Meta-analysis of Altizide Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Altizide |           |
| Cat. No.:            | B1665744 | Get Quote |

For researchers and drug development professionals, a thorough understanding of the comparative efficacy and mechanisms of antihypertensive agents is crucial. This guide provides a meta-analysis of available clinical trial data on **altizide**, a thiazide-like diuretic, frequently used in combination with the potassium-sparing diuretic spironolactone. The following sections present a comparative analysis of this combination against other antihypertensive agents, supported by quantitative data, experimental protocols, and mechanistic diagrams.

### Comparative Efficacy of Altizide/Spironolactone

The combination of **altizide** and spironolactone has been evaluated in several clinical trials, demonstrating its efficacy in reducing blood pressure in patients with mild to moderate hypertension.

#### **Blood Pressure Reduction**

A large-scale, open, nonrandomized, multicenter study involving 946 patients with mild to moderate hypertension evaluated the safety and efficacy of a combination of 15 mg **altizide** and 25 mg spironolactone once daily.[1] By day 45, blood pressure was normalized (diastolic BP ≤ 90 mm Hg) in 72% of patients.[1] For patients whose blood pressure was not controlled, the dosage was increased to two tablets per day, leading to blood pressure control in 83% of all patients by the end of the 90-day study.[1]



In another multicenter study with 780 evaluable hypertensive patients, treatment with **altizide** and spironolactone (2 tablets per day) for 45 days resulted in a mean reduction of 15% in systolic and 14% in diastolic blood pressure from baseline.[2]

| Treatment<br>Group                              | Number of<br>Patients | Duration | Outcome                                                                                | Citation |
|-------------------------------------------------|-----------------------|----------|----------------------------------------------------------------------------------------|----------|
| Altizide (15mg) +<br>Spironolactone<br>(25mg)   | 946                   | 90 days  | 83% of patients<br>achieved blood<br>pressure control<br>(diastolic BP ≤<br>90 mm Hg). | [1]      |
| Altizide +<br>Spironolactone<br>(2 tablets/day) | 482                   | 45 days  | 15% mean reduction in systolic BP, 14% mean reduction in diastolic BP.                 | [2]      |

#### **Comparison with Enalapril**

A double-blind, parallel-group study compared the efficacy and safety of enalapril (20 mg/day) with a combination of **altizide** (15 mg/day) and spironolactone (25 mg/day) over four months in 20 patients with moderate essential hypertension.[3] Both treatments led to a significant and identical drop in systolic blood pressure.[3] However, enalapril demonstrated a greater reduction in diastolic blood pressure by the fourth month (a 17% reduction compared to a 12% reduction with the diuretic combination).[3]

Another randomized, double-blind, parallel-group study involving 186 patients with moderate essential hypertension compared the fixed-dose combination of spironolactone and **altizide** with enalapril over 8 weeks.[4] Both treatments significantly reduced blood pressure to a similar extent.[4] Notably, enalapril was more effective in reducing supine diastolic blood pressure in patients younger than 50, while the spironolactone/**altizide** combination showed better results in those older than 50.[4]



| Treatment                                         | Patient<br>Population                   | Duration | Systolic BP<br>Reduction                                   | Diastolic<br>BP<br>Reduction               | Citation |
|---------------------------------------------------|-----------------------------------------|----------|------------------------------------------------------------|--------------------------------------------|----------|
| Enalapril<br>(20mg/day)                           | 10 patients with moderate hypertension  | 4 months | Significant<br>and identical<br>to diuretic<br>combination | 17%<br>reduction                           | [3]      |
| Altizide<br>(15mg) +<br>Spironolacton<br>e (25mg) | 10 patients with moderate hypertension  | 4 months | Significant<br>and identical<br>to enalapril               | 12%<br>reduction                           | [3]      |
| Spironolacton<br>e + Altizide                     | 186 patients with moderate hypertension | 8 weeks  | Significant reduction                                      | Better results<br>in patients<br>>50 years | [4]      |
| Enalapril                                         | 186 patients with moderate hypertension | 8 weeks  | Significant reduction                                      | More effective in patients <50 years       | [4]      |

#### **Adverse Effects**

In the 90-day study of 946 patients, the rate of adverse effects reported by patients was low (5%).[1] Treatment was discontinued in 6 patients due to hypokalemia (n=4) or elevated serum creatinine levels (n=2).[1] An increase in serum uric acid levels was observed in 5.5% of patients.[1] The study comparing the **altizide**/spironolactone combination with enalapril reported good safety for both treatments, with few side effects that did not require discontinuation of therapy.[3]

## **Experimental Protocols**

Detailed experimental protocols for the older clinical trials involving **altizide** are not extensively available in the public domain. However, based on the methodologies described in the



publications and standard practices for antihypertensive clinical trials, a general experimental workflow can be outlined.

# **General Clinical Trial Workflow for Hypertension Studies**





Click to download full resolution via product page

#### Methodology Details:



- Patient Screening and Enrollment: Participants with a diagnosis of essential hypertension meeting specific inclusion criteria (e.g., diastolic blood pressure between 90 and 120 mm Hg) are recruited.[1] A washout period with a placebo is often implemented to establish a stable baseline blood pressure.[3]
- Baseline Measurements: Before initiating treatment, baseline measurements are recorded, including systolic and diastolic blood pressure, heart rate, and serum levels of potassium, creatinine, and uric acid.[1]
- Randomization and Blinding: Patients are randomly assigned to receive the investigational drug (e.g., altizide/spironolactone) or a comparator drug/placebo.[3][4] Double-blinding is employed where neither the patient nor the investigator knows the treatment assignment.[3]
- Treatment and Follow-up: Patients are administered the assigned treatment for a predefined period (e.g., 8 weeks to 4 months).[3][4] Regular follow-up visits are scheduled to monitor blood pressure, assess for adverse events, and ensure treatment adherence.
- Blood Pressure Measurement: Blood pressure is measured at regular intervals using standardized methods. One described method involves an automatic apparatus (Dynamap 845) measuring blood pressure every five minutes for 30 minutes.[3]
- Data Analysis: The primary endpoint is typically the change in systolic and diastolic blood pressure from baseline. Statistical analyses are performed to compare the efficacy and safety between the treatment groups.

## **Signaling Pathways and Mechanisms of Action**

The antihypertensive effect of the **altizide** and spironolactone combination is achieved through complementary mechanisms of action targeting different pathways involved in blood pressure regulation.

## **Altizide: Thiazide-Like Diuretic Action**

**Altizide**, as a thiazide-like diuretic, acts on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride symporter, leading to increased excretion of sodium and water, which in turn reduces blood volume and blood pressure.





Click to download full resolution via product page

### **Spironolactone: Aldosterone Antagonist Action**

Spironolactone is a potassium-sparing diuretic and an aldosterone antagonist. It competitively binds to the mineralocorticoid receptor in the distal convoluted tubule, inhibiting the effects of



aldosterone. This leads to increased sodium and water excretion while conserving potassium.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Clinical update: spironolactone and altizide as monotherapy in systemic hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spironolactone and altizide in systemic hypertension: ambulatory multicenter study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Efficacy and tolerability of enalapril compared to altizide combined with spironolactone in patients with moderate arterial hypertension] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spironolactone and altizide versus converting enzyme inhibitor (enalapril) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Altizide Clinical Trial Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665744#meta-analysis-of-altizide-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com